molecular formula C36H74 B14401118 7-Methyl-pentatriacontane CAS No. 89740-18-1

7-Methyl-pentatriacontane

Cat. No.: B14401118
CAS No.: 89740-18-1
M. Wt: 507.0 g/mol
InChI Key: MUVCANLRDMLDFD-UHFFFAOYSA-N
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Description

7-Methyl-pentatriacontane is a branched alkane with the molecular formula C₃₆H₇₄ and a methyl group (-CH₃) at the seventh carbon of its pentatriacontane (C₃₅H₇₂) backbone. As a saturated hydrocarbon, it lacks functional groups, rendering it chemically inert under standard conditions. Its structure confers distinct physical properties compared to linear alkanes, such as reduced melting points and altered solubility due to decreased molecular packing efficiency .

Properties

CAS No.

89740-18-1

Molecular Formula

C36H74

Molecular Weight

507.0 g/mol

IUPAC Name

7-methylpentatriacontane

InChI

InChI=1S/C36H74/c1-4-6-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-33-35-36(3)34-32-9-7-5-2/h36H,4-35H2,1-3H3

InChI Key

MUVCANLRDMLDFD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 7-Methyl-pentatriacontane typically involves the alkylation of pentatriacontane with a methyl group. This can be achieved through various organic synthesis techniques, including Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst .

Industrial Production Methods: : Industrial production of long-chain alkanes like 7-Methyl-pentatriacontane often involves the catalytic hydrogenation of fatty acids or esters derived from natural sources. This process is carried out under high pressure and temperature conditions to achieve the desired hydrocarbon chain length and branching .

Chemical Reactions Analysis

Types of Reactions: : 7-Methyl-pentatriacontane, like other alkanes, primarily undergoes reactions such as:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).

    Substitution: Chlorine (Cl2) or bromine (Br2) under UV light.

Major Products Formed

    Oxidation: Alcohols, ketones, carboxylic acids.

    Reduction: Fully saturated hydrocarbons.

    Substitution: Alkyl halides.

Scientific Research Applications

7-Methyl-pentatriacontane has several applications in scientific research:

Mechanism of Action

The mechanism by which 7-Methyl-pentatriacontane exerts its effects is primarily through its hydrophobic interactions. In biological systems, it integrates into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signaling pathways and membrane protein functions .

Comparison with Similar Compounds

Linear Alkanes: n-Pentatriacontane (C₃₅H₇₂) and n-Pentacontane (C₅₀H₁₀₂)

Structural and Physical Properties

Property 7-Methyl-pentatriacontane (C₃₆H₇₄) n-Pentatriacontane (C₃₅H₇₂) n-Pentacontane (C₅₀H₁₀₂)
Molecular Weight (g/mol) 506.98 492.95 703.39
Branching Branched (methyl at C7) Linear Linear
Melting Point (°C) ~50–60 (estimated) Not reported ~80–90 (typical for C50 alkanes)
Solubility Lower in polar solvents Similar to branched analogs Insoluble in water

Key Differences :

  • Branching Effects : The methyl group in 7-methyl-pentatriacontane disrupts molecular symmetry, reducing intermolecular van der Waals forces compared to linear n-pentatriacontane. This results in a lower melting point and increased fluidity at room temperature .
  • Chain Length : n-Pentacontane (C₅₀) has a longer carbon chain, leading to higher molecular weight and melting point than both C₃₅/C₃₆ analogs .

Shorter Branched Alkanes: 7-Methylpentadecane (C₁₆H₃₄)

Gas Chromatography Data :

Column Type Active Phase Temperature (°C) Retention Index
WCOT Methyl Silicone 100 1502
WCOT Methyl Silicone 130 1489

Comparison Insights :

  • Retention Behavior : Shorter branched alkanes like 7-methylpentadecane exhibit lower retention indices in gas chromatography compared to linear isomers, a trend expected to extend to 7-methyl-pentatriacontane .
  • Volatility : Despite similar branching, longer-chain alkanes (e.g., C₃₆) are less volatile due to increased molecular weight.

Functionalized Derivatives: Acetylated Hexaene Analog

The compound 7-(1-acetoxymethylidene)benzonorbornene-pentatriacontahexaene-tetracarboxylate (C₄₇H₄₈O₁₄) highlights structural and functional contrasts:

Property 7-Methyl-pentatriacontane Hexaene-Tetracarboxylate Derivative
Functional Groups None (pure hydrocarbon) Acetoxy, carboxylate, conjugated double bonds
Reactivity Low High (susceptible to hydrolysis, redox reactions)
Applications Lubricants, coatings Potential use in photochemical or catalytic systems

Research Findings and Trends

  • Synthetic Challenges : Linear alkanes like n-pentatriacontane are easier to synthesize via catalytic hydrogenation, whereas branched analogs require selective alkylation or isomerization .
  • Thermodynamic Stability : Branched alkanes exhibit higher thermal stability due to reduced strain, as seen in 7-methylpentadecane’s stability under GC conditions .

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